Cupric anthranilate

Description

Historical Context and Evolution of Coordination Chemistry Pertaining to Copper(II) Complexes

The foundations of modern coordination chemistry were laid in the late 19th and early 20th centuries, with Swiss chemist Alfred Werner's groundbreaking work from 1893 being a pivotal moment. ck12.orgwikipedia.org Werner proposed that in coordination compounds, metal atoms exhibit two types of valencies: a primary valency (corresponding to the oxidation state) and a secondary valency (corresponding to the coordination number). ck12.orggeeksforgeeks.orgunacademy.com This theory successfully explained the structures of complex compounds by postulating that ligands are arranged around the central metal ion in specific spatial arrangements, forming a "coordination sphere". ck12.orgunacademy.combritannica.com For his proposal of the octahedral configuration of transition metal complexes, Werner was awarded the Nobel Prize in Chemistry in 1913. wikipedia.org

Significance of Anthranilate Ligands in Metal Complex Chemistry

Anthranilic acid (2-aminobenzoic acid) is a versatile organic molecule that plays a significant role as a ligand in coordination chemistry. inlibrary.uz Upon deprotonation, it forms the anthranilate anion, which functions as a bidentate chelating ligand. It possesses two different donor sites—the nitrogen atom of the amino group (-NH₂) and an oxygen atom of the deprotonated carboxylate group (-COO⁻). inlibrary.uznih.gov

The ability of anthranilate to form a stable five- or six-membered ring with a central metal ion, known as a chelate ring, is a key aspect of its significance. This chelation effect generally leads to the formation of thermodynamically stable metal complexes. inlibrary.uzinlibrary.uz The presence of both a soft donor (nitrogen) and a hard donor (oxygen) allows anthranilate to coordinate effectively with a wide range of metal ions, including d-block transition metals like copper(II). inlibrary.uzresearchgate.net The specific coordination mode can influence the resulting complex's geometry, reactivity, and potential applications in fields such as catalysis, materials science, and biological systems. nih.govinlibrary.uzresearchgate.net

Scope and Research Trajectories of Cupric Anthranilate

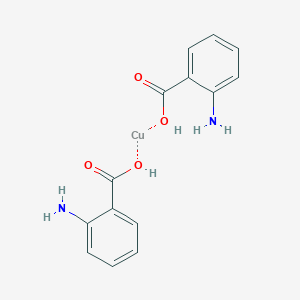

This compound, with the chemical formula Cu(C₇H₆NO₂)₂, is a coordination complex formed between a central copper(II) ion and two anthranilate ligands. nih.govchemspider.com The synthesis of this and similar complexes typically involves the reaction of a copper(II) salt, such as copper(II) sulfate (B86663), with anthranilic acid in an appropriate solvent. researchgate.net

Characterization of the complex relies on various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the amino and carboxylate groups. nih.govresearchgate.net UV-visible spectroscopy provides information about the electronic transitions within the complex, which are characteristic of the d⁹ copper(II) center in its specific coordination environment. inlibrary.uzresearchgate.net

Current research into this compound and related complexes is exploring several promising avenues. One of the most significant is in the field of catalysis. For instance, copper(II) anthranilate has demonstrated high catalytic activity in the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), an important reaction for environmental remediation. researchgate.net Furthermore, the broader family of metal anthranilate complexes is being investigated for applications as antipathogenic agents and photoluminescent materials. nih.govresearchgate.net The structural and magnetic properties of these compounds also continue to be of fundamental interest to inorganic chemists. srce.hrresearchgate.net

Detailed Research Findings

The structure of copper(II) complexes with anthranilate-type ligands is often a distorted octahedron due to the Jahn-Teller effect. Detailed crystallographic data from a closely related derivative, bis[N-(2-carbamoylethyl)anthranilato]copper(II), illustrates the typical coordination geometry.

Table 1: Selected Bond Lengths and Angles for a Representative Cu(II) Anthranilate-Derivative Complex Data extracted from the crystal structure of [Cu(Ce-anth)₂]·6H₂O. researchgate.net

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length (Å) | Cu | O (carboxylato) | 1.957 |

| Cu | N (amino) | 2.016 | |

| Cu | O (apical) | 2.406 | |

| Bond Angle (°) | O(carboxylato) | Cu | N(amino) |

| O(carboxylato) | Cu | O(apical) | |

| N(amino) | Cu | O(apical) |

Spectroscopic analysis is crucial for characterizing this compound and confirming its formation. The coordination of the anthranilate ligand to the copper(II) center results in noticeable shifts in the positions of key infrared absorption bands and the appearance of characteristic bands in the visible spectrum.

Table 2: Spectroscopic Data for Metal-Anthranilate Complexes Characteristic data compiled from studies on anthranilate complexes. nih.govinlibrary.uzresearchgate.net

| Spectroscopic Technique | Feature | Typical Observation |

| FTIR Spectroscopy | Amino (N-H) stretch | Shift to lower frequency upon coordination. |

| Carboxylate (COO⁻) stretch | Disappearance of the C=O stretch of the acid (~1700 cm⁻¹) and appearance of asymmetric and symmetric stretches of the coordinated carboxylate. | |

| UV-Visible Spectroscopy | d-d transitions | Broad absorption bands in the visible region (e.g., 510-580 nm) corresponding to electronic transitions of the Cu(II) ion. |

| Charge Transfer | Metal-to-ligand or ligand-to-metal charge transfer bands, typically in the UV region. |

Structure

3D Structure of Parent

Properties

CAS No. |

15442-49-6 |

|---|---|

Molecular Formula |

C14H14CuN2O4 |

Molecular Weight |

337.82 g/mol |

IUPAC Name |

2-aminobenzoic acid;copper |

InChI |

InChI=1S/2C7H7NO2.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10); |

InChI Key |

VTWQECKHLTVQKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cu] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[NH-].C1=CC=C(C(=C1)C(=O)O)[NH-].[Cu+2] |

Other CAS No. |

15442-49-6 |

Synonyms |

o-Aminobenzoic acid copper complex |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Cupric Anthranilate Complexes

Direct Complexation Routes

Direct complexation involves the reaction of anthranilic acid or its deprotonated form (anthranilate) with a suitable copper(II) salt.

Anthranilic acid, also known as 2-aminobenzoic acid, readily coordinates with copper(II) ions. A common approach involves reacting anthranilic acid with copper(II) salts such as copper(II) acetate (B1210297) or copper(II) sulfate (B86663) in a suitable solvent, often water or ethanol (B145695), under controlled pH conditions. The anthranilate ligand typically acts as a bidentate ligand, coordinating through the carboxylate oxygen and the amine nitrogen atom. In some protocols, anthranilic acid is first deprotonated using a base like sodium hydroxide (B78521) or potassium hydroxide to form the anthranilate anion, which then reacts with the copper(II) salt. For instance, anthranilic acid can be dissolved in water with sodium hydroxide, and then a solution of copper(II) sulfate is added, leading to the precipitation of cupric anthranilate nih.gov. Another method involves precipitating anthranilic acid from a filtrate as this compound by adding a saturated solution of copper(II) acetate, which can then be further processed to recover free anthranilic acid prepchem.com.

Optimizing reaction conditions is key to achieving good yields and purity of this compound complexes. Factors such as solvent choice, reaction temperature, pH, and the molar ratio of reactants significantly influence the outcome. For example, in the synthesis of mixed-ligand complexes involving anthranilic acid, refluxing for 1-2 hours in an alkaline medium has been employed ajol.info. In another instance, the reaction of anthranilic acid with copper(II) acetate dihydrate in ethanol, after initial refluxing of anthranilic acid and a sugar with potassium hydroxide, yielded a green precipitate cdnsciencepub.com. The isolation of the precipitate by filtration, followed by washing with ethanol and ether, and drying under vacuum, are standard procedures to obtain the desired product cdnsciencepub.comresearchgate.net. Yields can vary depending on the specific method and purity of starting materials, but efforts are often made to maximize product recovery, sometimes involving multi-step purification processes prepchem.com.

Mixed-Ligand Complex Synthesis Involving Anthranilate

Mixed-ligand complexes incorporating the anthranilate moiety alongside other organic ligands offer a route to tune the electronic and steric properties of the copper(II) complexes.

Anthranilate can be combined with various auxiliary ligands to form ternary or mixed-ligand complexes with copper(II).

Amino Acids: Mixed-ligand complexes involving anthranilic acid and amino acids like L-alanine have been synthesized. These studies often characterize the complexes using spectroscopic methods (FT-IR, UV-Vis), melting point, molar conductivity, and metal analysis rdd.edu.iq. The general formula for such complexes can be represented as [M(A)(Ala)]·nH₂O, where M is the metal ion, A is the anthranilate ion, and Ala is the alaninate (B8444949) ion rdd.edu.iq.

Schiff Bases: Schiff bases derived from anthranilic acid and various aldehydes or ketones are frequently used as ligands. For example, Schiff bases formed from anthranilic acid and aldoses (sugars) have been prepared and complexed with Cu(II) cdnsciencepub.comresearchgate.net. Similarly, Schiff bases derived from anthranilic acid and other compounds, such as those involving piperonal (B3395001) or benzaldehyde (B42025) semicarbazone, have been synthesized and complexed with copper(II) mdpi.comwisdomlib.org. These complexes often exhibit diverse coordination geometries.

Pyridine-2-aldoxime (B213160): Anthranilic acid and pyridine-2-aldoxime have been used together to synthesize mixed-ligand dinuclear copper(II) complexes of the general formula [Cu₂(L¹)(L²)(OH)₂]·xH₂O or [Cu₂(L²)₂Cl₂]·C₂H₅OH, where L¹ is anthranilic acid and L² is pyridine-2-aldoxime ajol.info. The coordination involves the carboxylate oxygen and amine nitrogen of anthranilate, and the pyridine (B92270) and oxime nitrogen atoms of pyridine-2-aldoxime ajol.info.

Other auxiliary ligands that have been employed include triphenylphosphine (B44618) tsijournals.com and various substituted anthranilic acid derivatives ijpsjournal.comasianpubs.orgajol.info.

The stereochemistry of mixed-ligand copper(II) complexes is influenced by the nature of the auxiliary ligands and the coordination preferences of the Cu(II) ion. Cu(II) complexes typically exhibit square planar, square pyramidal, or distorted octahedral geometries due to the Jahn-Teller effect. In mixed-ligand systems involving anthranilate and other ligands like pyridine-2-aldoxime, the complexes were suggested to have tetrahedral geometry based on reflectance spectra and magnetic moments ajol.info. Studies involving Schiff bases derived from anthranilic acid and aldoses indicated four-coordinate, anhydrous, and ML₂ type complexes, with electron paramagnetic resonance (EPR) spectral lines exhibiting rhombic distortion from axial symmetry in square-planar Cu(II) complexes cdnsciencepub.comresearchgate.net. The precise stereochemical arrangement is often elucidated through a combination of spectroscopic techniques (IR, UV-Vis, EPR), magnetic susceptibility measurements, and sometimes X-ray crystallography.

Isolation and Purification Techniques for this compound Compounds

The isolation and purification of synthesized this compound compounds are critical steps to obtain pure materials for characterization.

Precipitation and Filtration: Following the reaction, the desired copper complexes often precipitate from the reaction mixture. This precipitate is typically collected by filtration using a Buchner funnel.

Washing: The filtered solid is washed with appropriate solvents, such as ethanol, ether, acetone, or water, to remove unreacted starting materials, by-products, and residual solvents prepchem.comcdnsciencepub.comresearchgate.netwisdomlib.orgasianpubs.org.

Drying: The washed product is dried, often under vacuum or in a desiccator, to remove any remaining solvent nih.govcdnsciencepub.comresearchgate.net.

Recrystallization: For further purification, recrystallization from suitable solvents like ethanol, hot water, or acetonitrile (B52724) can be employed to obtain crystalline products of higher purity prepchem.comsciencemadness.orgpsu.edu. For example, anthranilic acid recovered from its copper salt can be recrystallized from hot water prepchem.com.

Conversion to Copper Salt: In some synthetic schemes, excess anthranilic acid remaining in a filtrate can be precipitated as this compound by adding copper(II) acetate. This this compound can then be used as is or further processed. For instance, passing hydrogen sulfide (B99878) gas through a warm aqueous suspension of this compound can liberate free anthranilic acid and precipitate copper(II) sulfide, which is then filtered off prepchem.comsciencemadness.orgyoutube.com. Alternatively, carbon dioxide can be used to precipitate copper carbonate, leaving purified anthranilic acid in solution sciencemadness.org.

The characterization of the isolated compounds typically involves elemental analysis (CHN), infrared (IR) spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements to confirm the proposed structures and purity nih.govajol.infocdnsciencepub.comrdd.edu.iqwisdomlib.orgtsijournals.comajol.infopsu.eduwisdomlib.orguobaghdad.edu.iqresearchgate.netnih.govmdpi.comuobaghdad.edu.iqrsc.org.

Compound List:

this compound

Anthranilic acid

Copper(II) acetate

Copper(II) sulfate

Copper(II) chloride

Copper(II) nitrate (B79036)

Schiff base ligands

Amino acids (e.g., L-alanine)

Pyridine-2-aldoxime

Triphenyl phosphine (B1218219)

4-chloro-N-furfuryl-5-sulphamoylanthranilic acid

Quercetin

5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp)

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide [HL]

2-aminobenzohydrazide (ABH)

Vanillin Schiff base

2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid (HL)

N-phenyl anthranilic acid

4-chloro-2-[(2-propylaminoethylimino)methyl]phenol (HL1)

4-chloro-2-[(2-(propylaminoethylamino) methyl]phenol (HL2)

Methyl anthranilate

Ethyl anthranilate

Structural Elucidation and Advanced Spectroscopic Characterization of Cupric Anthranilate

Single Crystal X-ray Diffraction Analysis

Determination of Coordination Geometry and Ligand Conformation

The copper(II) ion in cupric anthranilate complexes can adopt various coordination geometries, influenced by the nature of the ligands and crystal packing forces. Common geometries observed for Cu(II) ions include square planar, tetrahedral, and distorted octahedral. nih.govbris.ac.uklibretexts.org In many instances, the geometry is a distorted version of these ideals due to factors like the Jahn-Teller effect, which is common for d⁹ copper(II) complexes. bris.ac.ukcardiff.ac.ukhawaii.edu

The coordination environment around the copper(II) center in related structures often involves the nitrogen and oxygen atoms of the anthranilate ligand. The geometry can range from a nearly square planar arrangement to more complex five- or six-coordinate geometries, such as square pyramidal or distorted trigonal bipyramidal. nih.govresearchgate.net For instance, some copper(II) complexes with related ligands exhibit a distorted square pyramidal geometry. researchgate.net The specific conformation of the anthranilate ligand, including the planarity of the aromatic ring and the orientation of the carboxylate and amino groups, is crucial in determining the final coordination geometry.

Analysis of Bond Lengths and Angles (Cu-O, Cu-N) within the Coordination Sphere

The bond lengths and angles within the coordination sphere of this compound are critical indicators of the nature of the metal-ligand interactions. The Cu-O and Cu-N bond lengths are particularly informative. In typical copper(II) complexes, Cu-O bond lengths generally fall within a specific range, and similarly for Cu-N bonds. rsc.org For example, in a related copper(II) complex, the Cu-N and Cu-O bond lengths were all in the range of 1.958-2.003 Å. rsc.org The O-Cu-N angle within a chelate ring is also a key parameter. researchgate.net Deviations from ideal values in bond angles can signify strain within the molecule or distortions from idealized geometries.

Table 1: Representative Bond Lengths in Copper(II) Complexes

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| Cu-O | 1.99 - 2.00 | cardiff.ac.uk |

| Cu-N | 1.958 - 2.003 | rsc.org |

| Cu-Cl (axial) | 2.2526(6) | rsc.org |

| Cu-Cl (equatorial) | 2.6032(7) | rsc.org |

This table presents typical bond lengths observed in related copper(II) coordination complexes. The exact values for this compound may vary based on its specific crystalline form.

Investigation of Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks, Polymeric Structures)

Beyond the individual molecule, the crystal structure of this compound is stabilized by a network of supramolecular interactions. ugent.bewikipedia.orgresearchgate.net Hydrogen bonding is a prominent feature, often involving the amine (N-H) and carboxylate (C=O) groups of the anthranilate ligands, as well as any co-crystallized solvent molecules. mdpi.combeilstein-journals.org These hydrogen bonds can link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.com

In some cases, these interactions can lead to the formation of coordination polymers, where the anthranilate ligand bridges between copper centers, creating an extended polymeric structure. wikipedia.orgmdpi.com The study of these interactions is crucial for understanding the material's bulk properties.

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the electronic structure and functional groups present in this compound.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification and Coordination Mode Assessment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within this compound and determining how the anthranilate ligand coordinates to the copper ion. hawaii.edusci-hub.se The FT-IR spectrum of free anthranilic acid shows characteristic absorption bands for the N-H, C=O (carboxylic acid), and other vibrations. Upon coordination to the copper(II) ion, the positions of these bands shift.

Specifically, the coordination of the carboxylate group to the metal center can be inferred from the changes in the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. The difference between these two frequencies (Δν) can help to distinguish between monodentate, bidentate chelating, or bridging coordination modes. hhu.de Similarly, a shift in the N-H stretching frequency indicates the involvement of the amino group in coordination. academicjournals.org The appearance of new bands at lower frequencies can be attributed to the formation of Cu-N and Cu-O bonds. rsc.org

Table 2: Key FT-IR Vibrational Frequencies for this compound and Related Compounds (cm⁻¹)

| Functional Group | Free Ligand (approx.) | Coordinated Ligand (approx.) | Inference | Reference |

|---|---|---|---|---|

| ν(N-H) | 3300 - 3500 | Shift to lower frequency | Coordination of the amino group | academicjournals.org |

| ν(C=O) of COOH | ~1670 | Disappears | Deprotonation and coordination of carboxylate | hhu.de |

| ν_as(COO⁻) | - | ~1580 - 1620 | Carboxylate coordination | hhu.de |

| ν_s(COO⁻) | - | ~1380 - 1420 | Carboxylate coordination | hhu.de |

| Δν (ν_as - ν_s) | - | Varies | Indicates coordination mode (monodentate, bidentate, etc.) | hhu.de |

This table provides approximate frequency ranges. Specific values depend on the detailed structure of the complex.

Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound complex. academicjournals.org For a d⁹ copper(II) ion in a non-centrosymmetric environment, d-d transitions are expected, although they are typically weak. libretexts.org These transitions occur between the d-orbitals of the copper ion, which are split in energy by the ligand field. libretexts.org The position and intensity of these bands are sensitive to the coordination geometry around the Cu(II) center. uobaghdad.edu.iq For instance, octahedral and square planar copper(II) complexes will exhibit different d-d transition patterns. libretexts.orguobaghdad.edu.iq

In addition to the faint d-d bands, more intense bands are often observed in the UV region. These are typically assigned to charge transfer (CT) transitions. libretexts.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. libretexts.org Intraligand transitions (π → π* and n → π*) originating within the anthranilate ligand itself are also present, usually at higher energies (shorter wavelengths). uobaghdad.edu.iqresearchgate.net

Table 3: Electronic Transitions in this compound and Similar Complexes

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) | Assignment | Reference |

|---|---|---|---|---|

| d-d transitions | 600 - 900 | < 1,000 M⁻¹cm⁻¹ | Electronic transitions between Cu(II) d-orbitals | libretexts.orguobaghdad.edu.iq |

| Charge Transfer (CT) | 300 - 500 | > 1,000 M⁻¹cm⁻¹ | Ligand-to-Metal or Metal-to-Ligand Charge Transfer | libretexts.orguobaghdad.edu.iq |

| Intraligand (π → π*) | < 350 | High | Electronic transitions within the anthranilate ligand | uobaghdad.edu.iqresearchgate.net |

| Intraligand (n → π*) | < 400 | Moderate | Electronic transitions within the anthranilate ligand | uobaghdad.edu.iqresearchgate.net |

The specific wavelengths and intensities are dependent on the solvent and the precise coordination environment of the copper(II) ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Electronic Structure and Symmetry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes with unpaired electrons, such as this compound. tamu.edu The EPR spectrum provides detailed information about the electronic structure and the symmetry of the environment around the Cu(II) ion. tamu.edunih.gov

In many copper(II) complexes, including those with anthranilate ligands, the EPR spectra exhibit anisotropy, meaning the g-value is dependent on the orientation of the complex in the magnetic field. libretexts.org This anisotropy leads to different g-values along different molecular axes, typically denoted as gₓ, gᵧ, and g₂, which provide insights into the geometry of the complex. libretexts.org When gₓ = gᵧ ≠ g₂, the symmetry is described as axial. If gₓ ≠ gᵧ ≠ g₂, it indicates a lower, rhombic symmetry. researchgate.net

For this compound and its derivatives, EPR studies have often revealed axial or rhombic symmetry. researchgate.net For instance, some Schiff base complexes of copper(II) derived from anthranilic acid show rhombic distortion from axial symmetry in a square-planar geometry, with g-values following the trend g₁ > g₂ > g₃. researchgate.net In other cases, an axial spectrum with g|| > g⊥ > 2.0023 is observed, which is characteristic of a d(x²-y²) ground state, suggesting an elongated octahedral or square-planar geometry around the Cu(II) ion. nih.govresearchgate.net The g|| value being less than 2.3 often indicates a significant covalent character in the metal-ligand bond. nih.gov

Hyperfine coupling, the interaction between the electron spin and the nuclear spin of the copper atom (I=3/2), further splits the EPR signal into four lines. libretexts.org The magnitude of the hyperfine coupling constant, A, provides information about the delocalization of the unpaired electron onto the ligands. libretexts.org

Table 1: Representative EPR Spectral Data for Cu(II) Complexes Containing Anthranilate Moieties

| Complex | g-values | Hyperfine Coupling Constants (A) | Geometry/Symmetry | Reference |

| Cu(II)-Schiff base (anthranilic acid-aldose) | g₁ > g₂ > g₃ | Not specified | Rhombic distortion from axial symmetry in square-planar | researchgate.net |

| Cu(II)-3-amino-2-methylquinazoline-4(3H)-one | g | = 2.23, g⊥ = 2.05 | Not specified | |

| Generic Cu(II) complex example | g₁= 2.250, g₂ = 2.065, g₃ = 2.030 | A₁ = 160 G, A₂ = 7 G, A₃ = 5 G | Not specified | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Anthranilate Moiety in Copper Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of diamagnetic molecules. However, its application to paramagnetic complexes like those of Cu(II) is more complex due to the influence of the unpaired electron. The paramagnetic nature of the Cu(II) ion can lead to significant broadening and shifting of the NMR signals of the anthranilate ligand, often rendering the spectra difficult to interpret. rasayanjournal.co.in

Despite these challenges, NMR can provide valuable information about the ligand environment in copper complexes. ¹H and ¹³C NMR studies are typically performed on the free anthranilic acid ligand or its diamagnetic metal complexes (e.g., Zn(II) or Cd(II)) to establish the chemical shifts of the protons and carbons of the anthranilate moiety. hhu.deorientjchem.org These data can then be compared to the broadened signals in the paramagnetic copper complex to infer coordination sites.

For the free anthranilic acid ligand, the aromatic protons typically appear as a complex multiplet in the range of 6.5 to 8.0 ppm. orientjchem.orgsemanticscholar.org The ¹³C NMR spectrum of methyl anthranilate, a related compound, shows distinct signals for the carboxyl and aromatic carbons. beilstein-journals.org Upon complexation with a diamagnetic metal, shifts in these signals can indicate the involvement of the carboxylate and amino groups in coordination.

In some cases, specialized NMR techniques or the study of related, more stable derivatives can provide structural insights. For instance, ¹H NMR studies of thenoyl-pyruvoyl-anthranilic acid ligands, which are then complexed with Cu(II), have been used to characterize the tautomeric forms of the ligand before complexation. hhu.de

Table 2: Representative ¹H and ¹³C NMR Data for Anthranilate-Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| Methyl anthranilate | ¹H | 6.55-8.06 (aromatic protons), 3.84 (methyl protons) | CDCl₃ | beilstein-journals.org |

| Methyl anthranilate | ¹³C | 168.0 (carbonyl), 111.3-145.0 (aromatic carbons), 51.7 (methyl carbon) | CDCl₃ | beilstein-journals.org |

| Thenoyl-pyruvoyl-anthranilic acid (TPAH₂) | ¹H | 12.07 (enolic OH), 6.70 (vinylic H), aromatic protons | Not specified | hhu.de |

| Phenyl-glycine-o-carboxylic acid ligand | ¹H | 6.48-7.82 (aromatic), 3.94 (CH₂), 1.96 (NH), 8.15 (COOH) | DMSO-d₆ | orientjchem.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the composition of this compound complexes. researchgate.net It also provides valuable information about the fragmentation patterns of the molecule, which can help in structural elucidation. ajol.info

Different ionization techniques can be employed, with Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) being common. hhu.deacs.org For this compound and its derivatives, the mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or related species like [M+H]⁺, allowing for the confirmation of the molecular formula. hhu.deacs.org

The fragmentation pattern observed in the mass spectrum can reveal the step-wise loss of ligands and other functional groups. For example, in complexes containing water or other solvent molecules, initial fragmentation often involves the loss of these loosely bound molecules. Subsequent fragmentation may show the loss of the anthranilate ligands or parts of the ligand structure.

Studies on various copper(II) anthranilate derivatives have successfully used mass spectrometry to confirm their proposed structures. For instance, in a study of copper(II) N-pyruvoyl anthranilate complexes, EI-MS was used to find the molecular ion peak, which was in good agreement with the calculated molecular weight. hhu.de Similarly, High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the synthesized compounds. acs.org

Table 3: Mass Spectrometry Data for Representative Copper Anthranilate Derivatives

| Complex/Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| [Cu(TPCA)H₂O] | EI-MS | 431.30 | 431.31 | hhu.de |

| [Cu(TPNA)(H₂O)₂] | EI-MS | 459.87 | 459.79 | hhu.de |

| 3-(Thiophen-2-ylmethyl)quinazolin-4(3H)-one | HRMS (ESI) | 243.0587 [M+H]⁺ | 243.0578 | acs.org |

| 3-Phenylquinazolin-4(3H)-one | Not specified | Not specified | Not specified | acs.org |

Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Assessment

Thermogravimetric analysis (TGA) is an essential technique for investigating the thermal stability and composition of this compound complexes. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition processes, the presence of coordinated or lattice water molecules, and the final residue. ajol.infoscielo.br

The TGA curve of a this compound complex typically shows distinct steps of mass loss. The initial weight loss at lower temperatures (around 100-200°C) is often attributed to the removal of hydrated water molecules. ajol.info Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic anthranilate ligand. medcraveonline.com The final residue at the end of the analysis is usually cupric oxide (CuO). medcraveonline.com

The decomposition pattern and the temperatures at which these events occur provide insights into the thermal stability of the complex. For instance, the decomposition of a Cu(II) complex with a thiophene (B33073) derivative of anthranilic acid was shown to occur in two steps between 165°C and 600°C, involving the loss of coordinated water, chlorine, and the organic ligand. ajol.info The weight of the final residue can be compared with the theoretically calculated weight of CuO to verify the stoichiometry of the original complex. medcraveonline.com

Table 4: Thermogravimetric Analysis Data for Representative Copper Complexes

| Complex | Decomposition Steps | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |

| [Cu(HL)(H₂O)₂(Cl)₂] (HL = thiophene derivative) | Two steps | 165 - 600 | 45.36 (total) | CuO with carbon | ajol.info |

| Copper Soaps (from mustard and soybean oil) | Three steps | 473K - 823K (200°C - 550°C) | Not specified | Cupric Oxide | medcraveonline.com |

Elemental Analysis and Stoichiometric Verification

Elemental analysis, specifically CHN or CHNS analysis, is a fundamental method used to determine the mass percentages of carbon, hydrogen, nitrogen, and sometimes sulfur in a compound. measurlabs.com This technique is crucial for verifying the stoichiometry and confirming the empirical formula of newly synthesized this compound complexes. researchgate.netajol.info

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the proposed molecular formula of the complex. researchgate.net A close agreement between the found and calculated values provides strong evidence for the proposed structure and composition. hhu.deresearchgate.net This method is often used in conjunction with other characterization techniques, such as TGA and mass spectrometry, to build a comprehensive picture of the complex.

For this compound, with a molecular formula of C₁₄H₁₂CuN₂O₄, the theoretical elemental composition can be calculated. drugfuture.com Numerous studies on this compound and its derivatives report elemental analysis data that confirms a 1:2 metal-to-ligand stoichiometry in many cases. researchgate.netajol.info For example, in the synthesis of mixed ligand complexes of various metal(II) ions with anthranilic acid, CHN analysis was used to establish the stoichiometry of the resulting dinuclear complexes. ajol.info Similarly, for copper(II) N-pyruvoyl anthranilate complexes, the elemental analysis results were in good agreement with the calculated values for the proposed 1:1 metal-to-ligand ratio. hhu.de

Table 5: Elemental Analysis Data for this compound and Related Complexes

| Complex | Molecular Formula | Calculated (%) | Found (%) | Reference |

| This compound | C₁₄H₁₂CuN₂O₄ | C: 50.0, H: 3.57, N: 8.33 | C: 49.7, H: 3.70, N: 7.75 | researchgate.net |

| [Cu(TPA)H₂O] | C₁₅H₁₁CuNO₆S | C: 45.40, H: 2.79, N: 3.53, S: 8.08 | C: 45.44, H: 3.00, N: 3.47, S: 8.23 | hhu.de |

| [Cu(TPCA)H₂O] | C₁₅H₁₁ClCuNO₆S | C: 41.77, H: 2.34, N: 3.25, S: 7.43 | C: 42.03, H: 2.32, N: 3.23, S: 7.38 | hhu.de |

| [Cu(Ce-anth)₂]·6H₂O | C₂₂H₃₄CuN₄O₁₀ | C: 41.31, H: 3.65, N: 9.41, Cu: 10.89 | C: 40.98, H: 3.75, N: 9.56, Cu: 10.85 | researchgate.net |

| [Mn₂(L1)(L2)(OH)₂]·H₂O | Mn₂C₁₃H₁₅N₃O₇ | C: 37.25, H: 3.61, N: 10.03 | C: 37.93, H: 3.17, N: 9.80 | ajol.info |

Theoretical and Computational Investigations in Cupric Anthranilate Coordination Chemistry

Ligand-Metal Interaction and Complex Stability

Understanding the strength and nature of the interaction between copper(II) ions and anthranilate ligands is fundamental to characterizing cupric anthranilate. Computational and experimental techniques are employed to quantify this interaction and its thermodynamic driving forces.

Influence of Substituent Effects on Coordination Thermodynamics

The presence of substituents on the anthranilic acid ligand can significantly influence the thermodynamics of complex formation with copper(II). Electron-donating or electron-withdrawing groups can alter the electron density on the ligand, affecting its donor strength and, consequently, the stability of the resulting complex. For example, studies on related Schiff base complexes derived from substituted anthranilic acids have shown that the nature of substituents can impact coordination behavior and biological activity researchgate.net. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model these substituent effects on coordination thermodynamics by calculating changes in binding energies and other thermodynamic parameters mdpi.com. While direct studies on this compound specifically detailing substituent effects on thermodynamics were not explicitly detailed in the provided snippets, research on analogous systems suggests that electron-donating groups would likely increase stability, while electron-withdrawing groups would decrease it, due to their influence on the ligand's donor capabilities.

Electronic Structure and Bonding Properties

The electronic configuration of the copper(II) ion (d⁹) and its interaction with the anthranilate ligand dictate the electronic structure, bonding, and spectroscopic properties of this compound complexes.

Application of Ligand Field Theory to d-Orbital Splitting and Electronic States

Ligand Field Theory (LFT) is essential for interpreting the electronic absorption spectra of transition metal complexes, including copper(II) compounds. The d⁹ electronic configuration of Cu(II) in an octahedral or distorted octahedral field leads to splitting of the d-orbitals into lower-energy t₂g and higher-energy eg sets. The transitions between these d-orbitals are responsible for the characteristic colors of copper(II) complexes, typically observed in the visible region of the spectrum, often resulting in blue or green hues ajol.infolibretexts.orglumenlearning.comlibretexts.orgglobalsino.com. LFT allows for the calculation or estimation of crystal field splitting parameters (10Dq) and Racah parameters (B), which characterize the electronic transitions and the strength of the ligand field libretexts.orglumenlearning.comlibretexts.org. For instance, absorption bands in cupric complexes have been assigned to d-d transitions, such as the ¹E<0xE1><0xB5><0x82> → ²A₁g transition, indicative of a distorted octahedral geometry ajol.info.

Molecular Dynamics and Conformational Analysis of this compound Systems

The study of coordination complexes, such as those involving cupric ions and anthranilate ligands, benefits significantly from advanced theoretical and computational methodologies. Molecular Dynamics (MD) simulations and conformational analysis are crucial tools for understanding the dynamic behavior, structural flexibility, and preferred three-dimensional arrangements of these molecules. While dedicated studies focusing exclusively on the molecular dynamics and conformational analysis of simple "this compound" (Cu(anthranilate)₂) are not extensively documented in the readily available literature, the principles and methodologies employed in the study of related copper-anthranilate complexes and other copper coordination compounds provide a framework for such investigations.

Principles of Molecular Dynamics and Conformational Analysis in Coordination Chemistry

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations track the trajectory of each atom in a system, allowing researchers to observe dynamic processes such as bond vibrations, rotations, and intermolecular interactions. This approach is invaluable for understanding the stability, flexibility, and dynamic equilibrium of coordination complexes in various environments wustl.edugalaxyproject.org.

Conformational analysis, often integrated with MD simulations, aims to identify all possible spatial arrangements (conformations) of a molecule and determine their relative stabilities. MD trajectories provide a rich source of conformational data, enabling the identification of low-energy states and the pathways between them. Techniques like Root Mean Square Deviation (RMSD) and Principal Component Analysis (PCA) are commonly used to analyze the conformational space sampled during simulations, clustering similar structures and revealing major collective motions galaxyproject.orgbath.ac.uk. In coordination chemistry, this can reveal preferred orientations of ligands around the metal center, the dynamics of chelation, and the influence of the coordination environment on ligand conformation.

Computational Approaches for this compound Systems

Investigating the molecular dynamics and conformational landscape of this compound would typically involve a multi-step computational approach, often beginning with quantum chemical calculations.

Density Functional Theory (DFT) for Structural Optimization: DFT calculations are widely employed to determine the ground-state electronic structure and optimize the geometry of metal complexes. For this compound, DFT would be used to predict the most stable coordination geometry around the Cu(II) ion, such as square planar, square pyramidal, or distorted octahedral arrangements, and to establish precise bond lengths and angles within the complex researchgate.netmdpi.comresearchgate.netmdpi.comdntb.gov.uanih.gov. These optimized structures serve as the starting point for dynamic simulations. Studies on related copper complexes often utilize functionals like B3LYP with various basis sets (e.g., def2-TZVPP, 6-311+G(d,p)) to achieve accurate structural predictions researchgate.netmdpi.comresearchgate.netdntb.gov.uanih.gov.

Molecular Dynamics (MD) Simulations: Once an optimized structure is obtained, MD simulations can be performed to explore the dynamic behavior of this compound. This involves placing the complex in a simulated environment (e.g., explicit solvent or implicit solvent model), defining appropriate force fields that describe the interactions between atoms, and running simulations for extended periods (nanoseconds to microseconds) wustl.edunih.govcardiff.ac.uk. The simulation would capture the thermal motion of the copper ion and the anthranilate ligands, allowing for the analysis of bond fluctuations, ligand rotations, and potential solvent-ligand interactions.

Conformational Analysis from MD Trajectories: The data generated from MD simulations would then be analyzed to characterize the conformational landscape. This includes calculating the RMSD of the anthranilate ligand relative to its initial or average structure to quantify structural deviations over time. Analysis of dihedral angles within the anthranilate ligand and around the metal-ligand bonds would reveal preferred orientations and potential barriers to rotation. Techniques like clustering analysis of the trajectory frames can identify distinct stable or transient conformations adopted by the complex galaxyproject.org.

Illustrative Research Findings and Data Analysis

Illustrative Data Table 1: DFT Optimized Structural Parameters for this compound

This table presents hypothetical values for key bond lengths and angles that might be obtained from a DFT optimization of a this compound complex. These parameters are crucial for understanding the initial structural configuration.

| Parameter | Bond Type / Angle | Illustrative Value (Å or degrees) | Standard Deviation (Å or degrees) | Notes |

| Bond Length | Cu–N (average) | 2.05 | ±0.03 | Typical Cu-N bond in Cu(II) complexes |

| Bond Length | Cu–O (average) | 2.30 | ±0.05 | Longer axial Cu-O in square pyramidal |

| Bond Length | C–N (ligand) | 1.39 | ±0.01 | Amide/amine bond within anthranilate |

| Bond Length | C–C (ring) | 1.40 | ±0.01 | Aromatic ring bond length |

| Bond Angle | N–Cu–O | 85 | ±3 | Illustrative bite angle or coordination angle |

| Bond Angle | C–N–Cu | 120 | ±2 | Ligand attachment angle |

| Dihedral Angle | Cu–N–C–C | 170 | ±15 | Illustrative ligand torsion angle |

Illustrative Data Table 2: Molecular Dynamics Simulation Analysis of this compound

This table shows hypothetical results from analyzing an MD trajectory of this compound, focusing on dynamic properties and conformational sampling.

| Metric | Unit | Illustrative Average Value | Illustrative Standard Deviation | Notes |

| RMSD of Anthranilate Ligand | Å | 1.5 | ±0.3 | Measure of ligand's structural deviation from average conformation |

| Cu–N Bond Distance Fluctuation | Å | 0.08 | ±0.02 | Dynamic variation in metal-ligand bond length |

| Dihedral Angle (e.g., Cu–N–C–C) | degrees | 165 | ±10 | Range of observed torsion angles, indicating flexibility |

| Number of Distinct Conformations (Clustered) | 3 | N/A | Hypothetical number of major conformational states identified | |

| Ligand Torsional Motion Frequency | THz | 0.5 | ±0.1 | Frequency of ligand rotation around coordination bonds |

Discussion of Illustrative Findings:

Based on these illustrative data, a computational study might reveal that this compound adopts a distorted coordination geometry, likely square pyramidal or distorted octahedral, due to the Jahn-Teller effect common in Cu(II) complexes nih.govmdpi.com. The DFT optimization would provide precise bond lengths and angles, forming the basis for understanding the static structure. MD simulations would then highlight the dynamic nature of these bonds, showing typical fluctuations in Cu-N and Cu-O distances, indicative of the flexibility inherent in coordination complexes. The anthranilate ligand's rotation around the metal-nitrogen or metal-oxygen bonds would be quantified by analyzing dihedral angles, potentially revealing preferred orientations or energy barriers to rotation. Conformational analysis of the MD trajectory could identify a few dominant conformational states, characterized by specific ligand orientations or coordination sphere distortions, providing insights into the molecule's dynamic structural ensemble.

Compound List:

this compound

Copper(II)

Anthranilic acid

Anthranilate

Catalytic Applications and Mechanistic Studies of Cupric Anthranilate Complexes

Catalytic Activity in Redox Reactions

The ability of copper complexes to cycle between different oxidation states (Cu(0), Cu(I), Cu(II)) makes them adept catalysts for redox processes. This activity is harnessed in environmental applications like the detoxification of industrial pollutants and in energy-related reactions such as carbon dioxide reduction and hydrogen evolution.

The reduction of aromatic nitro compounds, particularly 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), is a significant reaction for wastewater treatment and the synthesis of valuable chemical intermediates like analgesics and antipyretics. Cupric anthranilate complexes have demonstrated high catalytic efficiency in this transformation. researchgate.netmdpi.com The reaction is typically conducted in an aqueous medium using a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄).

Another proposed mechanism for the reduction of aromatic nitro compounds using copper powder in a dioxolane-water solvent system involves the oxidative addition of the metal to the nitro compound. bas.bg This is followed by the formation of a nitroso derivative and an unstable nitrene intermediate, which is then protonated to yield the final amine product. bas.bg

The table below summarizes the catalytic performance of different copper(II) complexes in the reduction of 4-nitrophenol.

| Catalyst (Copper(II) Complex) | Conversion (%) | Time (s) | Catalyst Loading (mol%) | Reference |

| N′-salicylidene-2-aminophenol-Cu(II) | 90.8 | - | 1.0 | nih.govnih.gov |

| N′-salicylidene-2-aminothiazole-Cu(II) | 95.2 | - | 1.0 | nih.govnih.gov |

| N,N′-bis(salicylidene)-o-phenylenediamine-Cu(II) | 97.5 | - | 1.0 | nih.govnih.gov |

| Copper Nanowires (treated with GAA) | 99 | 60 | 0.1 pg (amount) | mdpi.com |

This table is interactive. You can sort and filter the data.

The electrochemical conversion of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. cam.ac.ukresearchgate.net Copper-based materials are unique among heterogeneous catalysts for their ability to reduce CO₂ to a wide variety of hydrocarbons and oxygenates, such as ethylene (B1197577) and ethanol (B145695). cam.ac.ukresearchgate.netoaepublish.com

The mechanism of CO₂RR on copper catalysts is complex and involves multiple proton-coupled electron transfer steps. oaepublish.com The initial step is the adsorption and activation of a CO₂ molecule on the copper surface to form a CO₂⁻ intermediate. nih.gov This intermediate can then be converted to adsorbed carbon monoxide (CO), which is a key branching point for further reactions. researchgate.netoaepublish.com

The ultimate product distribution is highly dependent on the catalyst's surface structure and the reaction conditions. d-nb.info

C₁ Products: Further hydrogenation of *CO can lead to the formation of methane (B114726) (CH₄). oaepublish.com

C₂+ Products: The dimerization of *CO intermediates is the critical step for forming C-C bonds, leading to C₂ and higher carbon products. researchgate.netnih.gov For example, the dimerization of two *CO molecules can lead to an *OC-CO species, which is a precursor for ethylene (C₂H₄). researchgate.net Alternatively, coupling of *CO with a hydrogenated intermediate like *CHO can lead to oxygenates such as ethanol. the-innovation.org Different copper crystallographic facets favor different pathways; for instance, Cu(100) surfaces are more selective for C₂H₄, while Cu(111) surfaces tend to produce more CH₄. d-nb.infothe-innovation.org

While specific studies on this compound for CO₂RR are not prominent, the general principles established for copper-based catalysts highlight the potential for such coordination complexes to be tailored for this application.

The production of hydrogen gas (H₂) from water through the hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen-based economy. While platinum-group metals are the most efficient catalysts for HER, their high cost and scarcity have driven research towards catalysts based on earth-abundant elements like copper. rsc.org

Several molecular copper complexes have been investigated as electrocatalysts for hydrogen generation. researchgate.net A dinuclear copper(II) complex, for example, has been shown to catalyze hydrogen generation from both acetic acid and a neutral phosphate (B84403) buffer. researchgate.net The catalytic performance is quantified by metrics such as turnover frequency (TOF), which measures the moles of H₂ produced per mole of catalyst per hour, and the overpotential, which is the extra potential required above the thermodynamic minimum to drive the reaction.

One dinuclear copper(II) complex exhibited a TOF of 48.95 mol H₂/mol catalyst/h from acetic acid and a significantly higher TOF of 814.79 mol H₂/mol catalyst/h in a neutral phosphate buffer. researchgate.net

Another study on a copper(I)-triazenido complex reported a TOF of 355 mol H₂/mol catalyst/h at an overpotential of 789 mV. researchgate.net

Mechanistic studies suggest that the catalytic cycle can involve a multi-step process. For one copper(II) complex, a plausible EECC (Electrochemical-Electrochemical-Chemical-Chemical) mechanism was proposed based on spectroscopic and DFT studies. researchgate.net The stability and durability of the catalyst are also critical, with some systems showing sustained catalytic activity over extended periods. researchgate.net The development of these systems provides a framework for designing stable and efficient HER catalysts using abundant copper materials. rsc.org

Catalysis in Organic Synthesis

Copper-catalyzed reactions are fundamental tools in modern organic synthesis, providing efficient pathways for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds. These methods are often more economical than their palladium-catalyzed counterparts. mdpi.com

The formation of N-aryl amines via the cross-coupling of amines with aryl halides is a vital transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchemistryviews.org Copper-catalyzed C-N coupling, often referred to as the Ullmann-type reaction, has seen a resurgence as a practical alternative to palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgsnnu.edu.cnnih.gov

The reaction typically involves a copper(I) salt, a ligand, and a base. The synthesis of N-aryl anthranilic acid derivatives, for example, can be achieved through the copper-catalyzed amination of bromobenzoic acids. researchgate.net The mechanism is generally understood to proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming an aryl-Cu(III) intermediate. snnu.edu.cnnih.gov This is followed by coordination of the amine and subsequent reductive elimination to afford the N-aryl amine product and regenerate the Cu(I) catalyst. snnu.edu.cn

The choice of ligand is crucial for the reaction's success, especially when using less reactive aryl chlorides. nih.gov Highly sterically hindered N¹,N²-diaryl diamine ligands have been shown to prevent catalyst deactivation and enable reactions to proceed at lower temperatures. nih.gov

The table below illustrates the versatility of copper-catalyzed amination with various substrates.

| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |

| Iodobenzene | n-Octylamine | CuNPs / L1 / Cs₂CO₃ | 95 | mdpi.com |

| 1-Iodo-4-nitrobenzene | n-Octylamine | CuNPs / L2 / Cs₂CO₃ | 94 | mdpi.com |

| 2-Iodopyridine | n-Octylamine | CuNPs / L1 / Cs₂CO₃ | 91 | mdpi.com |

| 2-Bromobenzoic acid | Aniline | CuI / Ligand / Base | High | researchgate.net |

| Aryl Chloride | Primary/Secondary Amine | CuI / Diamine Ligand / Base | High | nih.gov |

This table is interactive. You can sort and filter the data. L1 = 2-isobutyrylcyclohexanone, L2 = rac-1,1′-bi-2-naphthol.

Cycloaddition reactions are powerful methods for constructing cyclic compounds in a single, atom-economical step. Copper complexes are effective catalysts for various cycloadditions, particularly [3+2] cycloadditions, which are used to synthesize five-membered heterocyclic rings.

One notable example is the copper(II)-catalyzed oxidative [3+2] cycloaddition of secondary amines with α-diazo compounds to form 1,2,3-triazoles. rsc.orgscience.gov This reaction proceeds through a one-pot sequence involving aerobic oxidation of the amine, a [3+2] cycloaddition, and a final oxidative aromatization step under mild conditions. rsc.org

Another significant application is the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC), which provides a regioselective route to 1,4-disubstituted pyrazoles, important scaffolds in medicinal chemistry. organic-chemistry.org The reaction involves the in-situ generation of a sydnone (B8496669) intermediate which then undergoes a cycloaddition with an alkyne. organic-chemistry.org Copper catalysts are also famously used in the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," to afford 1,2,3-triazoles. mdpi.com

These examples underscore the ability of copper catalysts to facilitate the assembly of complex heterocyclic structures from simple, readily available starting materials. rsc.orgbeilstein-archives.org

Synthesis of Heterocyclic Scaffolds (e.g., Tetrazoles)

This compound and related copper complexes serve as effective catalysts in the synthesis of nitrogen-containing heterocyclic compounds, most notably tetrazoles. The primary synthetic route is the [3+2] cycloaddition reaction between organic nitriles and an azide (B81097) source, typically sodium azide. academie-sciences.frscielo.org.za This method is valued for its efficiency and is a cornerstone in the creation of 5-substituted 1H-tetrazoles, which are significant in medicinal chemistry and materials science. nanomaterchem.comnanomaterchem.com

The catalytic cycle is generally believed to be initiated by the in-situ formation of a copper-azide species from the reaction between the cupric catalyst and sodium azide. academie-sciences.fr This intermediate then facilitates the cycloaddition with a nitrile. The use of copper catalysts, including those with ligands derived from anthranilic acid, has been shown to provide high yields under relatively mild conditions. For instance, copper(II) complexes supported on various materials have been successfully employed for the synthesis of a wide array of tetrazole derivatives. nanomaterchem.com The reaction conditions, such as solvent and temperature, play a crucial role in the reaction's success, with solvents like dimethylformamide (DMF) often being used at elevated temperatures to achieve good yields. scielo.org.za

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-substituted 1H-tetrazoles

| Catalyst System | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nano-TiCl₄·SiO₂ | Benzonitrile | Sodium Azide | DMF | Reflux | 2 | Good | scielo.org.za |

| PbCl₂ | Benzonitrile | Sodium Azide | DMF | 120 | 8 | 94 | academie-sciences.fr |

Catalyst Design Principles and Performance Enhancement

The effectiveness of this compound catalysts can be significantly improved through strategic design and modification. Key areas of focus include immobilizing the catalyst on stable supports, understanding the reaction mechanisms at a molecular level, and rationally designing the active sites to boost both selectivity and efficiency. These principles aim to create robust, reusable, and highly active catalytic systems.

Immobilization and Heterogenization Strategies (e.g., Magnetic Nanoparticle Supports)

A major advancement in catalyst design involves the transition from homogeneous to heterogeneous systems. Immobilizing this compound complexes onto solid supports, particularly magnetic nanoparticles (MNPs), offers substantial advantages. nanomaterchem.commdpi.com This heterogenization strategy simplifies catalyst recovery, allowing for easy separation from the reaction mixture using an external magnetic field, which enhances reusability and reduces process costs. nanomaterchem.comrsc.org

The most common approach involves creating core-shell nanostructures, where a magnetic core (e.g., Fe₃O₄) is coated with an inert shell, typically silica (B1680970) (SiO₂). mdpi.com This shell serves two purposes: it protects the magnetic core from degradation and provides a functionalizable surface for anchoring the copper complex. mdpi.com The this compound or a related copper complex is then covalently bonded to the silica surface. nanomaterchem.com This method not only facilitates catalyst recycling but also can improve catalytic activity and stability compared to the unsupported catalyst. nanomaterchem.comnanomaterchem.com The high surface-to-volume ratio of nanocatalysts provides a greater number of accessible active sites. nanomaterchem.comnanomaterchem.com

Table 2: Examples of Supports for Heterogeneous Copper Catalysts

| Support Material | Catalyst Type | Key Advantages | Application Example | Reference |

|---|---|---|---|---|

| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Copper(II) complexes | Easy magnetic separation, high reusability, enhanced stability | Synthesis of 1- and 5-substituted 1H-tetrazoles | nanomaterchem.com |

| Silica (SiO₂) | Copper nanoparticles | High surface area, improved selectivity due to surface polarity | Hydrogenation of maltose (B56501) to sorbitol | mdpi.com |

Investigation of Surface Adsorption and Reaction Pathway Mechanisms

Understanding the mechanism of a heterogeneous catalytic reaction is crucial for its optimization. For this compound catalysts immobilized on a solid support, the reaction proceeds through a series of steps involving the adsorption of reactants onto the catalyst surface, the chemical reaction itself, and the desorption of products. savemyexams.comlibretexts.org This sequence is often described by the Langmuir-Hinshelwood model, where both reactants are adsorbed on the catalyst surface before reacting. nrel.gov

The process begins with the diffusion of reactants (e.g., nitrile and azide) to the catalyst surface, followed by their chemisorption onto the active copper sites. savemyexams.com This adsorption weakens the internal bonds of the reactant molecules, lowering the activation energy for the subsequent reaction. savemyexams.comlibretexts.org For tetrazole synthesis, the proposed mechanism involves the coordination of both the nitrile and the azide ion to the copper center on the catalyst surface. This co-adsorption facilitates the [3+2] cycloaddition to form the tetrazole ring. academie-sciences.frnih.gov Once the product molecule is formed, its bond with the catalyst surface weakens, leading to its desorption and freeing the active site for the next catalytic cycle. savemyexams.com

Rational Design of this compound Active Sites for Selectivity and Efficiency

The rational design of active sites is a key strategy for enhancing the performance of this compound catalysts. This involves the deliberate modification of the catalyst's molecular structure to improve its intrinsic activity, selectivity, and stability. rsc.orgacs.org By tailoring the electronic and geometric properties of the copper active center, it is possible to direct the reaction towards the desired product with higher efficiency. nih.gov

One approach is to modify the ligand structure. Altering the substituents on the anthranilate ligand can change the electron density at the copper center, which in turn influences its interaction with reactants and the stability of reaction intermediates. wiley-vch.de Another powerful strategy is the introduction of additional species or dopants into the catalyst support. For example, incorporating nitrogen species into a carbon-based support can help to securely anchor and stabilize single copper atoms, leading to a higher density of active sites and improved catalytic activity. rsc.org Furthermore, creating defects or specific structural features in the support material can enhance the binding of reactants and lower the energy barriers for the reaction. mtu.edu These design principles allow for the creation of next-generation catalysts with superior performance for specific chemical transformations. acs.org

Mechanistic Aspects of Biological Interactions Involving Cupric Anthranilate and Its Derivatives

Molecular Inhibition of Enzymatic Systems

The ability of cupric anthranilate and its related compounds to inhibit specific enzymes is a cornerstone of their biological effects. These interactions are often highly specific, leading to the modulation of metabolic and signaling pathways.

Aldo-Keto Reductase Inhibition

Derivatives of anthranilic acid have been identified as inhibitors of aldo-keto reductase (AKR) enzymes. researchgate.netmdpi.comnih.gov The AKR superfamily plays a role in the metabolism of a wide range of substrates, and certain members, like AKR1C3, are implicated in the progression of some cancers by contributing to androgen synthesis. ijarse.com N-phenyl anthranilic acid derivatives, in particular, have been developed as molecular inhibitors of AKR1C3. ijarse.com The inhibitory mechanism likely involves the interaction of the anthranilic acid scaffold with the enzyme's active site, a concept supported by the development of pharmacophores based on this structure. ijarse.com

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound and its derivatives can exert their biological effects by interfering with complex intracellular signaling cascades that are fundamental to cellular processes like proliferation, survival, and drug resistance.

P-glycoprotein Pathway Interference

Derivatives of anthranilic acid, particularly those based on an anthranilic diamide (B1670390) scaffold, have shown potential as inhibitors of P-glycoprotein (P-gp). researchgate.netnih.govrad-conference.orgmdpi.com P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. By inhibiting P-gp, these compounds can potentially reverse drug resistance and enhance the efficacy of anticancer drugs. rad-conference.orgmdpi.com The proposed mechanism involves the anthranilate derivatives interfering with the function of P-gp, although the precise molecular interactions are still under investigation. nih.govmdpi.com

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the progression of various cancers. ijarse.comwikipedia.orgfrontiersin.org Aberrant activation of this pathway can lead to increased cell proliferation and the maintenance of cancer stem cells. wikipedia.orgresearchgate.net Anthranilamide derivatives have been developed as inhibitors of the Hedgehog pathway. ijarse.comnih.gov

Molecular docking studies suggest that these inhibitors can interact with the human smoothened (SMO) 7TM receptor, a key downstream protein in the Hh pathway. ijarse.com The anthranilamide moiety is thought to form hydrogen-bonding interactions with active site residues of SMO, while substituents on the phenyl ring can engage in stacking interactions, leading to improved accommodation in the active site and enhanced inhibitory potential. ijarse.com

Induction of Apoptosis Mechanisms

Analogs and derivatives of anthranilic acid have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net This is a critical mechanism for their potential anticancer activity, as the dysregulation of apoptosis is a hallmark of cancer. ijarse.com

The induction of apoptosis by copper complexes can occur through various mechanisms. nih.gov Copper ions can generate reactive oxygen species (ROS), which in turn can lead to DNA damage and the release of pro-apoptotic factors from mitochondria. nih.gov Some copper complexes, including those with ligands derived from anthranilic acid, can also directly interact with and damage DNA. ejpmr.com Furthermore, certain anthranilic acid derivatives have been observed to cause cell cycle arrest, often in the G1 and S phases, which can precede the induction of apoptosis. ijpsjournal.com Flow cytometric analyses have confirmed that some of these compounds suppress cancer cell proliferation in a dose-dependent manner through the induction of apoptosis. ijpsjournal.comekb.eg Copper complexes may also trigger apoptosis through the p53 pathway, upregulating pro-apoptotic proteins like Bax and various caspases. nih.govnih.gov

| Pathway | Compound Type | Mechanism of Action | Reference |

|---|---|---|---|

| P-glycoprotein Pathway | Anthranilic diamide derivatives | Inhibition of the P-gp efflux pump, potentially reversing multidrug resistance. | researchgate.netnih.govrad-conference.org |

| Hedgehog Signaling Pathway | Anthranilamide derivatives | Inhibition of the SMO receptor through hydrogen bonding and stacking interactions. | ijarse.comnih.gov |

| Apoptosis Induction | This compound and derivatives | Generation of ROS, DNA damage, cell cycle arrest, and activation of p53-dependent apoptotic pathways. | researchgate.netnih.govijpsjournal.com |

Cyclooxygenase (COX)-Dependent and -Independent Mechanistic Pathways in Cell Proliferation Control

The biological activity of this compound and its derivatives in controlling cell proliferation is multifaceted, involving both cyclooxygenase (COX)-dependent and independent pathways. The anti-inflammatory and antiproliferative properties of these compounds are often attributed to their interaction with the COX enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and cell growth.

COX-Dependent Pathways:

Research has indicated that this compound can influence cell proliferation, with some evidence pointing towards the involvement of COX enzymes. researchgate.net The anti-inflammatory action of many anthranilic acid derivatives is rooted in their ability to inhibit COX, thereby reducing prostaglandin (B15479496) production. ijpsjournal.com This mechanism is significant as prostaglandins, particularly prostaglandin E2 (PGE2), are known to promote cell proliferation and angiogenesis, which are hallmarks of cancer development.

The inhibition of COX-1 and/or COX-2 by this compound could, therefore, represent a key mechanism in its potential antiproliferative effects. researchgate.net By blocking these enzymes, the compound can disrupt the signaling pathways that lead to uncontrolled cell growth. The general pharmacology of anthranilic acid derivatives supports their role as COX inhibitors. ijpsjournal.com

COX-Independent Pathways:

Beyond COX inhibition, this compound and its derivatives may exert control over cell proliferation through various other mechanisms. Anthranilic acid analogues have been reported to act as suppressors of the hedgehog signaling pathway and blockers of the mitogen-activated protein kinase (MAPK) pathway, both of which are crucial in cell growth and differentiation. mdpi.com

Furthermore, some derivatives have been shown to initiate apoptosis, the process of programmed cell death, which is a critical mechanism for eliminating abnormal or cancerous cells. mdpi.com The cytotoxic effects of certain ternary copper(II) complexes with fluorinated anthranilic acid derivatives on cancer cell lines like A549 (human lung cancer) and HeLa (human cervical cancer) suggest the involvement of pathways leading to cell death that may be independent of COX activity. ijpsjournal.commdpi.com

The following table summarizes the potential mechanistic pathways:

| Mechanistic Pathway | Description | Key Molecular Targets | Implication in Cell Proliferation |

| COX-Dependent | Inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis. | COX-1, COX-2 | Decreased promotion of cell growth and angiogenesis. |

| COX-Independent | Modulation of other signaling pathways involved in cell growth and survival. | Hedgehog Signaling Pathway, Mitogen-Activated Protein Kinase (MAPK) Pathway | Inhibition of proliferation and induction of apoptosis. |

Structure-Activity Relationship (SAR) Investigations for Molecular Targeting

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecular scaffold can enhance therapeutic efficacy and selectivity for specific molecular targets.

The core structure of anthranilic acid, with its amino and carboxylic acid groups, allows for a wide range of chemical modifications, leading to a large library of derivatives with diverse biological activities. ijpsjournal.com The chelation of a copper ion to form this compound can significantly influence its biological profile.

Key structural features that impact activity include:

Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring of anthranilic acid can dramatically alter the compound's electronic and steric properties, thereby affecting its binding to target enzymes like COX. For instance, fluorinated derivatives of anthranilic acid have been synthesized and their copper(II) complexes have shown notable biological evaluation results. ijpsjournal.com

The N-Aryl Group: In N-aryl anthranilic acid derivatives, the nature of the second aromatic ring is a critical determinant of anti-inflammatory activity. ijpsjournal.com

The Metal Center: The presence of the copper(II) ion in this compound is central to its activity. The coordination geometry and the ligand-to-metal charge transfer can influence the compound's redox properties and its interaction with biological macromolecules. The synthesis and evaluation of various metal complexes of anthranilic acid have shown that the choice of the metal ion (e.g., Cu(II), Zn(II), Co(II)) can lead to different biological outcomes. researchgate.net

The following table presents examples of anthranilic acid derivatives and their reported biological activities, illustrating the structure-activity relationships.

| Compound/Derivative | Structural Modification | Reported Biological Activity | Reference |

| This compound | Copper(II) complex of anthranilic acid | Potential influence on lymph node cell proliferation and COX pathways. | researchgate.net |

| Fluorinated Anthranilic Acid Copper(II) Complexes | Fluorine substitution on the anthranilic acid scaffold | Cytotoxic effects on A549 and HeLa cancer cell lines. | ijpsjournal.commdpi.com |

| N-Phenyl Anthranilic Acid Derivatives | Phenyl group attached to the nitrogen atom | Anti-inflammatory activity. | ijpsjournal.com |

| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Esterification and substitution with a trifluoromethylpyridine group | In vitro growth inhibitory properties against human tumor cell lines. | researchgate.net |

These SAR investigations are instrumental in the rational design of new this compound-based derivatives with improved potency and selectivity for molecular targets involved in cell proliferation.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing cupric anthranilate with high purity?

- Methodological Answer : Synthesis typically involves reacting stoichiometric amounts of anthranilic acid with copper salts (e.g., CuSO₄) under controlled pH (6–7) and temperature (25–40°C). Purification via recrystallization in ethanol/water mixtures is critical to avoid copper hydroxide byproducts. Reproducibility requires strict control of ligand-to-metal ratios and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Use a combination of:

- UV-Vis spectroscopy to confirm d-d transitions typical of Cu²⁺ complexes.

- FTIR to identify shifts in the carboxylate (-COO⁻) and amine (-NH₂) stretching bands from anthranilate.

- X-ray crystallography for definitive structural elucidation (if single crystals are obtainable).

- Elemental analysis (CHNS/O and ICP-MS) to verify stoichiometry .

Intermediate Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should employ:

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- Dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.

- Potentiometric titrations to determine pH-dependent ligand dissociation constants (logK).

Evidence from analogous Cu-organic complexes suggests instability below pH 4 due to protonation of the anthranilate ligand .

Q. What strategies optimize this compound’s solubility for biological assays?

- Methodological Answer : Solubility can be enhanced using:

- Co-solvents (e.g., DMSO ≤5% v/v) without disrupting coordination geometry.

- Micellar encapsulation with non-ionic surfactants (e.g., Tween-80).

- Ligand derivatization (e.g., methyl groups on the anthranilate ring) to improve hydrophobicity. Validate solubility via HPLC with charged aerosol detection .

Advanced Research Questions

Q. How do multi-site binding interactions of this compound influence its activity in enzymatic systems?

- Methodological Answer : Studies on anthranilate-binding enzymes (e.g., Mycobacterium tuberculosis AnPRT) reveal that this compound may occupy multiple substrate channels, as shown by:

- Isothermal Titration Calorimetry (ITC) to quantify binding affinities (Kd) at distinct sites.

- Differential Scanning Fluorimetry (DSF) to map ligand-induced protein stabilization.

Competitive inhibition assays with PRPP (phosphoribosyl pyrophosphate) are recommended to assess interference with catalytic sites .

Q. How can researchers resolve contradictions in binding affinity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Buffer composition (e.g., ionic strength affecting ligand accessibility).

- Metal speciation (unaccounted Cu²⁺ hydrolysis products).

Mitigate these by: - Standardizing buffer conditions (e.g., 20 mM HEPES, 150 mM NaCl).

- Using chelators (e.g., EDTA) to control free Cu²⁺ levels.

- Cross-validating with orthogonal techniques like Surface Plasmon Resonance (SPR) .

Q. What role does this compound play in plant secondary metabolite pathways, and how can its flux be quantified?

- Methodological Answer : In plants, anthranilate is a precursor to tryptophan-derived volatiles (e.g., methyl anthranilate). To track this compound’s role:

- Use stable isotope labeling (¹³C/¹⁵N-anthranilate) with LC-HRMS.

- Pair with transcriptomics to correlate expression of anthranilate synthase (AS) genes with metabolite levels.

- Enzyme inhibition assays (e.g., with glyphosate) can disrupt the shikimate pathway, isolating anthranilate-specific effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.